![molecular formula C20H24BrN5O B3004864 (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 886896-57-7](/img/structure/B3004864.png)
(4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound’s structure allows for its use in the development of new pharmaceuticals. Its piperazine moiety is a common feature in drugs due to its ability to enhance pharmacokinetic properties . It could be instrumental in creating new medications for various diseases, including neurological disorders like Parkinson’s and Alzheimer’s .
Antibacterial Activity
The compound has shown promise in antibacterial applications. A related derivative demonstrated significant antibacterial activity, suggesting that (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone could be a candidate for developing new antibacterial agents .
Anti-Tubercular Agents
Substituted derivatives of this compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. This indicates its potential as a scaffold for creating potent anti-tubercular agents .
Antiviral Research
Compounds with piperazine structures have been associated with antiviral properties. While specific studies on this compound’s antiviral applications are not detailed, its structural similarities to known antivirals suggest potential in this area .
Molecular Biology Studies
Organic Synthesis
The compound can be obtained through a multi-step synthesis process, which involves interesting organic chemistry techniques. This makes it a valuable material for educational purposes in teaching organic synthesis and for conducting research in synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure, which includes a piperazine ring, is commonly found in various biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
Compounds with similar structures have been found to modulate the pharmacokinetic properties of drug substances
Pharmacokinetics
The presence of a piperazine ring in its structure suggests that it may have favorable pharmacokinetic properties
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds.
This compound represents a promising area for future research in drug discovery and development.
properties
IUPAC Name |
(4-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQRTSRIZGGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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